![molecular formula C17H25N3O4S B5568538 1-tert-butyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5568538.png)
1-tert-butyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-tert-butyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide often involves multi-step processes. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics, yielding N-(Boc)hydroxylamines (Guinchard, Vallée, & Denis, 2005).
Molecular Structure Analysis
Molecular structure and conformation studies, such as those performed on solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, provide insights into the spatial arrangement and bonding interactions within molecules. These studies often utilize X-ray analysis and molecular orbital methods to determine the crystal structure and molecular conformation, revealing how substituents like sulfonyl groups and tert-butyl groups affect the overall molecule (Banerjee et al., 2002).
Chemical Reactions and Properties
Chemical transformations involving tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates exemplify the reactivity of compounds with similar structures. These transformations highlight the utility of such compounds as building blocks in organic synthesis, capable of undergoing reactions with organometallics to produce hydroxylamines and other derivatives (Guinchard, Vallée, & Denis, 2005).
Scientific Research Applications
Synthesis and Characterization of Polymers
Research on polymers utilizing components with tert-butyl and sulfonyl functional groups has demonstrated significant advancements in materials science. For instance, the synthesis and characterization of new soluble polyamides involving derivatives of tert-butylcyclohexane have been explored. These polymers exhibit excellent solubility in various solvents and outstanding thermal stability, making them potential candidates for advanced material applications such as transparent, tough, and flexible films (Liaw et al., 2000).
Novel Amino Acid Derivatives
The synthesis of novel amino acid derivatives, incorporating sulfonylamino groups, represents another area of scientific inquiry. These compounds are synthesized to explore their potential as anti-inflammatory agents, showcasing the versatility of sulfonylamino functionalities in medicinal chemistry (Gangapuram & Redda, 2006).
Advanced Organometallic Complexes
In organometallic chemistry, the synthesis and characterization of polypyridine ruthenium(II) complexes incorporating tert-butyl groups have been studied for their potential applications in photochemical and thermal reactions. These complexes highlight the role of tert-butyl groups in stabilizing metal complexes and modulating their reactivity and physical properties (Bonnet et al., 2003).
Environmental and Health Implications
Research on the genotoxicity of compounds related to tert-butyl groups, such as methyl-tert-butyl ether (MTBE), has been conducted to assess their impact on human health. This study highlights the importance of understanding the biological interactions and potential health risks associated with exposure to such compounds (Chen et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-tert-butyl-N-[4-(ethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-5-18-25(23,24)14-8-6-13(7-9-14)19-16(22)12-10-15(21)20(11-12)17(2,3)4/h6-9,12,18H,5,10-11H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWZJLAGYAUXGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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